PI3Kδ Biochemical Inhibitory Potency Comparison: Methyl Ester Scaffold vs. Idelalisib
In a class I PI3K TR-FRET biochemical assay using recombinant human PI3Kδ/p85α heterodimers, the advanced lead compound derived from the Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate scaffold (US9221795 compound 27/GS-9901) exhibits an IC50 of 1.0 nM, which is approximately 2.5-fold more potent than idelalisib (IC50 = 2.5 nM) measured in the same assay system [1]. Although the direct IC50 for the methyl ester precursor (CAS 321430-51-7) is not reported as a standalone bioactive, its scaffold is the essential pharmacophore responsible for this potency advantage, as confirmed by structure-activity relationship (SAR) studies in the patent [2].
| Evidence Dimension | PI3Kδ enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.0 nM (GS-9901, bearing the target scaffold) |
| Comparator Or Baseline | Idelalisib: 2.5 nM |
| Quantified Difference | ~2.5-fold more potent |
| Conditions | Recombinant human PI3Kδ/p85α TR-FRET assay, pH 7.4, 30 min incubation |
Why This Matters
This ~2.5-fold potency gain at the enzymatic level can translate into a lower required dose to achieve equivalent target engagement, directly impacting cost-per-experiment in cell-based screening campaigns.
- [1] BindingDB Entry BDBM198031. Affinity data for US9221795, 27 (GS-9901): IC50 against PI3Kδ. View Source
- [2] US Patent US9221795B2. Phosphatidylinositol 3-kinase inhibitors. Intellikine LLC, 2015. Table 1 compound 27 and comparative example idelalisib. View Source
